molecular formula C21H24FN5O B12796072 Piperazine, 1-((6-fluoro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- CAS No. 136817-84-0

Piperazine, 1-((6-fluoro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-

Cat. No.: B12796072
CAS No.: 136817-84-0
M. Wt: 381.4 g/mol
InChI Key: KOPAYFJVMRIEBO-UHFFFAOYSA-N
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Description

Piperazine, 1-((6-fluoro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features additional functional groups, including a fluoro-substituted indole and a pyridine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((6-fluoro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluoro-indole moiety, and the attachment of the pyridine group. Common synthetic routes may include:

    Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines or through the reduction of pyrazine derivatives.

    Introduction of Fluoro-Indole: The fluoro-indole moiety can be synthesized via electrophilic fluorination of indole derivatives, followed by coupling with the piperazine ring.

    Attachment of Pyridine Group: The pyridine group can be introduced through nucleophilic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((6-fluoro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and biological properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: In studies of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications as an antimicrobial, antiviral, or anticancer agent.

    Industry: Use in the development of new materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of Piperazine, 1-((6-fluoro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.

    Enzyme Inhibition: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.

    Indole Derivatives: Compounds containing the indole moiety with various functional groups.

    Pyridine Derivatives: Compounds with pyridine rings and different substituents.

Uniqueness

The uniqueness of Piperazine, 1-((6-fluoro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

136817-84-0

Molecular Formula

C21H24FN5O

Molecular Weight

381.4 g/mol

IUPAC Name

(6-fluoro-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H24FN5O/c1-14(2)24-17-4-3-7-23-20(17)26-8-10-27(11-9-26)21(28)19-12-15-5-6-16(22)13-18(15)25-19/h3-7,12-14,24-25H,8-11H2,1-2H3

InChI Key

KOPAYFJVMRIEBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)F

Origin of Product

United States

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